molecular formula C10H8ClN B1356097 6-(Chloromethyl)quinoline CAS No. 2644-82-8

6-(Chloromethyl)quinoline

Cat. No. B1356097
CAS RN: 2644-82-8
M. Wt: 177.63 g/mol
InChI Key: OBNGWZDUQKEARE-UHFFFAOYSA-N
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Description

6-(Chloromethyl)quinoline is a chemical compound that serves as a key intermediate in the synthesis of various quinoline derivatives. These derivatives are of significant interest due to their potential applications in medicinal chemistry and material science.

Synthesis Analysis

The synthesis of quinoline derivatives has been a subject of extensive research. A highly enantioselective synthesis of quinolines, which could potentially be adapted for the synthesis of 6-(chloromethyl)quinoline, was demonstrated using a cationic BINAP-palladium(II) complex, yielding products with a quaternary carbon center or a spiro-ring in quantitative yield and high enantiomeric excess . Another approach for synthesizing quinoline derivatives involves a three-step one-pot synthesis from ethyl 6-chloro-2-(chloromethyl) quinoline-3-carboxylate, which could be a precursor for 6-(chloromethyl)quinoline .

Molecular Structure Analysis

The molecular structure of 6-(chloromethyl)quinoline is characterized by the presence of a chloromethyl group attached to the six-membered quinoline ring. This structural feature is crucial for its reactivity and the formation of various quinoline derivatives. The structure of related compounds has been elucidated using spectroscopic methods such as mass spectrometry and NMR .

Chemical Reactions Analysis

6-(Chloromethyl)quinoline can undergo various chemical reactions due to the presence of the reactive chloromethyl group. For instance, it can react with amines to form aminopropyl derivatives, as shown in the synthesis of 6-(3-aminopropyl)-6H-indolo[2,3-b]quinoxalines . Additionally, the chloromethyl group can participate in cyclocondensation reactions to form complex heterocyclic structures , .

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-(chloromethyl)quinoline derivatives are influenced by the substituents on the quinoline ring. These properties are essential for determining the compound's suitability for various applications. The physicochemical and spectral characteristics of related compounds have been determined and discussed, providing insights into the behavior of these molecules .

Scientific Research Applications

Synthesis of Quinoline Derivatives

6-(Chloromethyl)quinoline serves as a key starting material in the synthesis of novel quinoline derivatives. For instance, it has been used in the one-pot synthesis of (E)-6-chloro-2-(aryl/hetarylvinyl)quinoline-3-carboxylic acid derivatives, which are potential candidates for further medicinal chemistry development (Li, Wang, & Zou, 2017).

Development of Metal Complexes

6-(Chloromethyl)quinoline plays a crucial role in the formation of metal complexes. These complexes, such as those prepared from seco-6-azaCBI-TMI and its analogs, have shown potential as prodrugs for DNA minor groove alkylators, displaying significant attenuation of cytotoxicity and selectivity towards hypoxic cells (Milbank et al., 2009).

Corrosion Inhibition

Quinoline derivatives, including 6-(Chloromethyl)quinoline, have been studied for their corrosion inhibition properties. These derivatives exhibit excellent inhibitory effects on metal surfaces, making them potential candidates for protecting metals against dissolution (Lgaz et al., 2017).

Nonlinear Optical Research

6-(Chloromethyl)quinoline derivatives have been explored for their nonlinear optical (NLO) properties. Studies have indicated that these compounds may have prospective uses in technology-related applications, such as in the development of materials for OLEDs and other electronic devices (Khalid et al., 2019).

Antiseptic Properties

Earlier studies have investigated the antiseptic properties of quinoline derivatives, including those derived from 6-(Chloromethyl)quinoline. These derivatives have shown effective antibacterial properties, which can be useful in medical applications (Browning, Cohen, Ellingworth, & Gulbransen, 1926).

Development of Photovoltaic Materials

The derivatives of 6-(Chloromethyl)quinoline have been used in the fabrication of organic-inorganic photodiode devices. These materials exhibit photovoltaic properties, highlighting their potential in the field of renewable energy sources (Zeyada, El-Nahass, & El-Shabaan, 2016).

Anticancer Studies

Quinoline derivatives, including those synthesized from 6-(Chloromethyl)quinoline, have been studied for their potential anticancer activities. These compounds have shown promising results in inhibiting cancer cell lines, making them candidates for further exploration in cancer therapy (Gayathri et al., 2017).

DNA Interaction Studies

6-(Chloromethyl)quinoline derivatives have beenexplored for their ability to interact with DNA. This interaction is crucial for understanding the molecular mechanisms by which these compounds can influence biological processes, such as in the treatment of malaria and other diseases. Studies have shown that certain quinoline drugs can bind to DNA, affecting its function and providing insights into potential therapeutic applications (Cohen & Yielding, 1965).

Mechanism of Action

Target of Action

6-(Chloromethyl)quinoline is a derivative of quinoline, a class of compounds known for their diverse biological activities. Quinolines have been found to exhibit antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor activities . .

Mode of Action

The mode of action of quinoline derivatives is generally through the inhibition of key enzymes or receptors in the target organism. For instance, some quinoline derivatives have been found to inhibit DNA gyrase and Topoisomerase IV, which are essential for DNA and RNA synthesis . .

Biochemical Pathways

Quinoline derivatives can affect various biochemical pathways. For instance, they can interfere with DNA synthesis by inhibiting DNA gyrase and Topoisomerase IV . They can also affect other pathways depending on their specific targets.

Pharmacokinetics

The pharmacokinetics of quinoline derivatives can vary widely. Factors such as absorption, distribution, metabolism, and excretion (ADME) can significantly affect the bioavailability of these compounds. For instance, chloroquine, a quinoline derivative, has an absorption rate ranging from 78 to 90% with peak plasma concentration from 1 to 6 hours . .

Result of Action

The result of the action of quinoline derivatives can be diverse, depending on their specific targets and mode of action. For instance, some quinoline derivatives have been found to inhibit tumor growth by cell cycle arrest, apoptosis, inhibition of angiogenesis, disruption of cell migration, and modulation of nuclear receptor responsiveness . .

Action Environment

The action of quinoline derivatives can be influenced by various environmental factors. For instance, pH and ionic strength can affect the solubility of quinoline, which in turn can influence its action, efficacy, and stability . .

Safety and Hazards

6-(Chloromethyl)quinoline is considered harmful . It can cause skin irritation, serious eye irritation, and may cause an allergic skin reaction . It may also cause respiratory irritation . Safety precautions include avoiding contact with skin and eyes, avoiding breathing vapors or mists, and washing thoroughly after handling .

properties

IUPAC Name

6-(chloromethyl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN/c11-7-8-3-4-10-9(6-8)2-1-5-12-10/h1-6H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBNGWZDUQKEARE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)CCl)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10562780
Record name 6-(Chloromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10562780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Chloromethyl)quinoline

CAS RN

2644-82-8
Record name 6-(Chloromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10562780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Quinolin-6-yl-methanol (7.7 g, 48 mmol) was dissolved in benzene (3 mL) and SOCl2 (20 mL) was added at 0° C. The mixture was stirred at RT for 1 h, then heated to reflux and stirred an additional 1 h. The mixture was cooled to RT and the solid was filtered to give the 6-chloromethyl-quinoline.
Quantity
7.7 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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